Ethyl acetate-1,2-13C2

Vue d'ensemble

Description

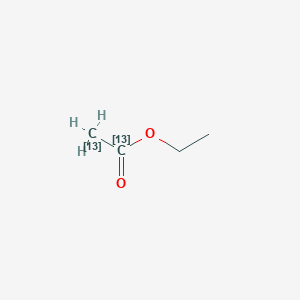

Ethyl acetate-1,2-13C2 is a labeled compound where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This isotopic labeling makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular formula of this compound is 13CH313CO2C2H5, and it has a molecular weight of 90.09 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl acetate-1,2-13C2 can be synthesized through the esterification of acetic acid-1,2-13C2 with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl acetate-1,2-13C2 undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce acetic acid-1,2-13C2 and ethanol.

Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, resulting in the formation of a different ester.

Reduction: this compound can be reduced to ethanol and acetic acid-1,2-13C2 using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acid or base catalyst, water, reflux conditions.

Transesterification: Alcohol, acid or base catalyst, reflux conditions.

Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products:

Hydrolysis: Acetic acid-1,2-13C2 and ethanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Ethanol and acetic acid-1,2-13C2.

Applications De Recherche Scientifique

Metabolic Studies

Isotope Tracing in Metabolism

Ethyl acetate-1,2-13C2 is extensively utilized in metabolic studies due to its ability to serve as a carbon source for organisms. When cells are grown in media containing this compound, researchers can trace the incorporation of the labeled carbon into various metabolic pathways. This is particularly useful for understanding complex metabolic networks and pathways in microorganisms and higher organisms.

Case Study: Protein Labeling for NMR Studies

A notable application of this compound is in the preparation of uniformly labeled proteins for Nuclear Magnetic Resonance (NMR) spectroscopy. A study demonstrated that using sodium [1,2-13C2]acetate as the sole carbon source allowed for the efficient production of double-labeled proteins (13C and 15N) at a significantly lower cost compared to traditional methods using glucose . This method not only simplifies the labeling process but also enhances the quality of NMR data obtained from isotopically enriched proteins.

Analytical Chemistry

Internal Standards in Mass Spectrometry

In analytical chemistry, this compound serves as an internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Its stable isotopic composition allows for accurate quantification of compounds in complex mixtures by compensating for variations in ionization efficiency and instrument response.

Data Table: Comparison of Isotopic Standards

| Standard Compound | Isotope Composition | Application Area |

|---|---|---|

| This compound | 99% 13C | GC-MS |

| Deuterated Compounds | Variable D | NMR |

| 13C6-Glucose | 99% 13C | Metabolic Flux Analysis |

The table above highlights the advantages of using this compound over other isotopic standards, particularly its reliability and ease of incorporation into analytical protocols.

Biochemical Research

Studying Lipid Metabolism

This compound is also employed in studies focused on lipid metabolism. By tracking the incorporation of labeled carbon into fatty acids and lipids, researchers can gain insights into metabolic fluxes and regulatory mechanisms governing lipid synthesis and degradation.

Case Study: Lipid Synthesis Pathways

Research involving this compound has revealed critical information about the pathways through which lipids are synthesized in various organisms. For example, a study showed that when yeast cells were fed with this labeled compound, significant incorporation was observed in key lipid intermediates, allowing for a detailed mapping of lipid biosynthetic pathways .

Environmental Science

Tracing Organic Pollutants

In environmental science, this compound is utilized to trace organic pollutants and study their degradation pathways. Its isotopic labeling allows researchers to monitor the fate of contaminants in various ecosystems, providing valuable data for bioremediation strategies.

Application Example: Biodegradation Studies

A study demonstrated the use of this compound to track the biodegradation of organic pollutants in soil samples. By analyzing the labeled carbon's distribution among microbial populations, researchers could identify key microbial taxa involved in pollutant degradation .

Mécanisme D'action

The mechanism of action of ethyl acetate-1,2-13C2 is primarily related to its role as a labeled compound in analytical techniques. In NMR spectroscopy, the carbon-13 nuclei provide distinct signals that help in the identification and characterization of molecular structures. In mass spectrometry, the labeled compound serves as a reference standard, allowing for accurate quantification of analytes .

Comparaison Avec Des Composés Similaires

Ethyl acetate-1,2-13C2 can be compared with other isotopically labeled compounds such as:

Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

Ethyl acetoacetate-1,2-13C2: Contains an additional keto group, making it useful in different types of chemical reactions.

Ethyl cyano-13C, 15N-acetate-1,2-13C2: Contains both carbon-13 and nitrogen-15 isotopes, providing additional labeling for more complex studies.

Uniqueness: this compound is unique due to its specific labeling at the carbon-1 and carbon-2 positions, making it particularly useful for detailed structural and quantitative analysis in various scientific fields .

Activité Biologique

Ethyl acetate-1,2-13C2 is a carbon-labeled derivative of ethyl acetate that has gained attention in biological research due to its unique isotopic labeling. This compound is particularly useful in metabolic studies, allowing researchers to trace metabolic pathways and understand the biochemical processes occurring within living organisms. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, applications in various biological systems, and relevant research findings.

Synthesis of this compound

This compound can be synthesized from sodium [1,2-13C2] acetate through a straightforward chemical reaction. The reaction involves the esterification of acetic acid with ethanol in the presence of an acid catalyst. This process allows for the incorporation of the 13C isotopes into the ethyl acetate structure, resulting in a product that retains the isotopic signature necessary for tracing metabolic pathways.

Biological Applications

Metabolic Tracing

this compound serves as a valuable tool for studying metabolic pathways in various organisms. It is often used in NMR spectroscopy to investigate how cells utilize acetate during energy production and biosynthesis. For instance, studies have shown that astrocytes preferentially utilize acetate over other substrates, highlighting the significance of acetate metabolism in brain energy dynamics .

Cellular Uptake Studies

Research indicates that ethyl acetate derivatives can influence cellular uptake mechanisms. In astrocytes, the uptake of labeled acetate was significantly higher compared to synaptosomes, suggesting that different cell types may exhibit varying affinities for acetate . This differential uptake can provide insights into how various tissues metabolize nutrients and respond to metabolic challenges.

Research Findings and Case Studies

Several studies have utilized this compound to explore its biological effects:

- Astrocyte Metabolism : A study demonstrated that astrocytes metabolize [1,2-13C2] acetate to produce 14CO2 at a significantly higher rate than synaptosomes. This finding supports the hypothesis that astrocytes play a crucial role in brain energy metabolism by preferentially utilizing acetate .

- Protein Modification Studies : Ethyl acetate derivatives have been employed to study protein modifications through isotopic labeling. For example, researchers used labeled thioacetamide to identify protein adducts formed during metabolic activation processes . Such studies are essential for understanding how metabolites interact with cellular proteins and influence cellular function.

- Antibiotic Biosynthesis : In another case study, researchers investigated the role of ethyl acetate derivatives in antibiotic biosynthesis. The incorporation of [1,2-13C2] labeled substrates allowed for detailed tracking of carbon flow during the biosynthetic pathways of various antibiotics .

Data Table: Summary of Key Research Findings

Propriétés

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-NDLBAUGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480448 | |

| Record name | Ethyl acetate-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84508-45-2 | |

| Record name | Ethyl acetate-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate-1,2-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.